molecular formula C13H19NO B15469901 Phenethyl alcohol, 4-piperidino- CAS No. 55023-79-5

Phenethyl alcohol, 4-piperidino-

Katalognummer: B15469901
CAS-Nummer: 55023-79-5
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: XHELXZZYSQOSBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

However, the 4-piperidino substitution shifts its applications toward pharmaceutical chemistry, particularly as a structural analog or precursor in opioid synthesis. The molecular formula C₁₃H₁₉NO (as per ) indicates the presence of a phenethyl group linked to a piperidine ring, a scaffold commonly observed in synthetic opioids like fentanyl and its analogs . Its synthesis and pharmacological relevance are tied to modifications in the piperidine moiety, which influence receptor binding and metabolic stability .

Eigenschaften

CAS-Nummer

55023-79-5

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-(4-piperidin-1-ylphenyl)ethanol

InChI

InChI=1S/C13H19NO/c15-11-8-12-4-6-13(7-5-12)14-9-2-1-3-10-14/h4-7,15H,1-3,8-11H2

InChI-Schlüssel

XHELXZZYSQOSBG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCO

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Substituents Primary Application
Phenethyl alcohol, 4-piperidino- Phenethyl + 4-piperidino –OH group at piperidine C4 Opioid precursor/analog
Fentanyl N-Phenethyl-4-piperidinyl anilide –N-phenylpropionamide at piperidine C4 Analgesic (μ-opioid agonist)
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Piperidine + aryl substituents –Cl, –CF₃ at aryl ring; –OH at piperidine C4 Selective receptor modulation
Caffeic Acid Phenethyl Ester (CAPE) Phenethyl alcohol esterified with caffeic acid Ester linkage at phenethyl –OH Anti-inflammatory agent

Key Findings :

Piperidine Substitution: Unlike fentanyl, which features an anilide group at the piperidine C4 position, phenethyl alcohol, 4-piperidino- retains a hydroxyl group. This structural difference reduces μ-opioid receptor affinity but may enhance metabolic stability .

Aryl Modifications: Compounds like 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol () demonstrate how halogenated aryl groups increase lipophilicity and receptor selectivity compared to the simpler phenethyl group in 4-piperidino- derivatives .

Ester Derivatives : CAPE () highlights how esterification of phenethyl alcohol alters bioactivity, shifting from opioid-related effects to anti-inflammatory pathways .

Pharmacological Data :

  • Gupta et al. (2013) compared the bioefficacy of fentanyl and its 1-substituted analogs in mice, showing that substitutions at the piperidine nitrogen significantly alter analgesic potency . For example, 1-benzyl-4-phenylaminopiperidine derivatives exhibited reduced efficacy compared to fentanyl, suggesting the importance of the anilide group for μ-opioid activity .
  • 4-Piperidino- derivatives lacking the anilide group (as in phenethyl alcohol, 4-piperidino-) are likely less potent as analgesics but may serve as intermediates for further functionalization .

Q & A

Q. What synthetic methodologies are recommended for 4-piperidino-phenethyl alcohol, and how can reaction conditions be optimized?

The synthesis of 4-piperidino-phenethyl alcohol derivatives often involves multi-step organic reactions. For example, sulfonohydrazide intermediates (e.g., compounds 1–3 in ) can be synthesized via condensation reactions between substituted benzaldehydes and nitro/methoxybenzenesulfonohydrazides under acidic conditions . Key optimization factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

Q. Which analytical techniques are most robust for characterizing 4-piperidino-phenethyl alcohol in complex matrices?

  • GC-MS : Effective for volatile derivatives (e.g., phenethyl alcohol metabolites in plasma), as demonstrated in pharmacokinetic studies with a detection limit of 0.1 ng/mL .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve substituent effects on the piperidine and phenethyl moieties. For example, methoxy groups show characteristic singlets at δ 3.7–3.9 ppm .
  • HPLC-UV : Reverse-phase C18 columns (acetonitrile/water mobile phase) separate isomers with >90% recovery .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for 4-piperidino-phenethyl alcohol across studies be systematically addressed?

Contradictions often arise from variability in analytical methods or biological models. To resolve this:

  • Cross-Method Validation : Compare GC-MS () and LC-MS/MS (analogous to phosphatidylethanol analysis in ) to confirm accuracy .
  • Standardized Protocols : Adopt uniform sampling times (e.g., T₀, T₀.₅, T₁, T₂₄) and matrices (e.g., whole blood vs. plasma) .
  • Controls : Include internal standards (e.g., deuterated phenethyl alcohol) to correct for matrix effects .

Q. What experimental models are suitable for evaluating the bioactivity of 4-piperidino-phenethyl alcohol derivatives?

  • In Vitro :
    • Receptor Binding Assays : Screen for affinity at GABAₐ or opioid receptors (structural analogs like fentanyl in show piperidine-dependent activity) .
    • Cytotoxicity : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines.
  • In Vivo :
    • Insect Models : used Vespa velutina to test repellent effects via EAG and behavioral assays .
    • Rodent Pharmacokinetics : Oral administration (10 mg/kg) with serial blood sampling, as in , showed rapid absorption (Tₘₐₓ <1 hr) and hepatic clearance .

Q. How do structural modifications to the piperidine ring influence biological activity?

  • Substituent Effects : highlights that 4-piperidino-ethoxybenzyl derivatives with halogen or trifluoromethyl groups exhibit enhanced receptor binding (e.g., α-ethyl-α-(3-trifluoromethyl-phenyl) variants showed 10-fold higher potency) .
  • Stereochemistry : Chiral HPLC separates enantiomers, with R-configurations often showing higher metabolic stability .

Methodological Considerations

Q. What storage conditions ensure the stability of 4-piperidino-phenethyl alcohol during experiments?

  • Short-Term : Store at 4°C in amber vials to prevent photodegradation.
  • Long-Term : Lyophilized samples at -80°C retain >90% integrity for 12 months (similar to phenethyl alcohol stability in ) .
  • In Solution : Use ethanol or DMSO (1–5% v/v) to prevent hydrolysis; avoid aqueous buffers at pH >7.

Q. How can researchers design dose-response studies to assess toxicity thresholds?

  • Acute Toxicity : OECD Guideline 423: Administer 5–300 mg/kg orally to rodents, monitoring mortality and organ histopathology for 14 days.
  • Chronic Exposure : Use pharmacokinetic models (e.g., compartmental analysis in ) to simulate steady-state concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.